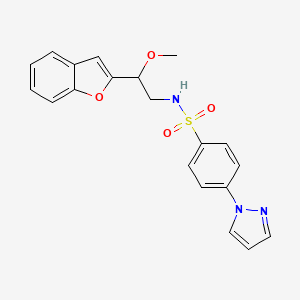

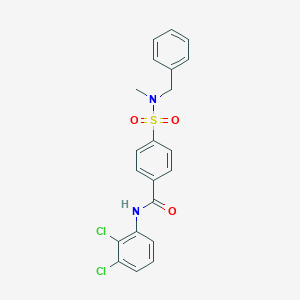

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and its derivatives have been extensively studied for various biochemical applications, including enzyme inhibition and potential therapeutic effects.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide bond between a sulfonamide group and an aromatic or heteroaromatic ring. For example, the synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides can be achieved through silver-catalyzed reactions forming a new C-N bond under mild conditions . Although the specific synthesis of "N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. Crystallographic studies of related compounds, such as N-(3-methoxybenzoyl)benzenesulfonamide, have revealed details like dihedral angles between benzene rings and the presence of hydrogen bonds, which contribute to the stability of the crystal structure . These structural features are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase . The reactivity of the sulfonamide group allows for the introduction of different substituents, which can significantly alter the biological properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methoxy or hydroxy groups can affect the compound's solubility, acidity, and potential to form intermolecular interactions . These properties are essential for the compound's bioavailability and its interaction with biological targets.

科学的研究の応用

Herbicidal Activity

Compounds similar to "N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide" have shown interesting herbicidal activity. These compounds, particularly N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, form a new group with post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Anti-tumor Studies

A series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been synthesized and evaluated for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA). Some derivatives showed significant cytotoxic activities, suggesting their potential for anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Synthesis and Bioevaluation of New Sulfonamides

The microwave-assisted synthesis of new sulfonamide derivatives has been explored for their potential medicinal applications, including cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. This approach highlights the role of benzenesulfonamides in developing lead compounds for further medicinal chemistry studies (Gul, Yamali, Yesilyurt, Sakagami, Kucukoglu, Gulcin, Gul, & Supuran, 2017).

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-20(19-13-15-5-2-3-6-18(15)27-19)14-22-28(24,25)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,20,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRQDQGLVSOWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

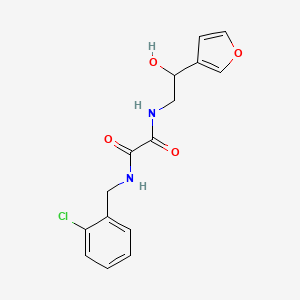

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

methanone](/img/structure/B2545867.png)

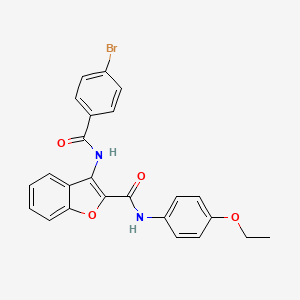

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)